

"Methyl 4-hydroxy-3,5-diiodobenzoate" synthesis from methyl 4-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 4-hydroxy-3,5-diiodobenzoate

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Synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **Methyl 4-hydroxy-3,5-diiodobenzoate**, a key intermediate in various pharmaceutical and organic syntheses. The guide provides a comprehensive overview of a feasible synthetic route starting from the readily available precursor, methyl 4-hydroxybenzoate (also known as methylparaben).

Synthetic Pathway Overview

The synthesis of **Methyl 4-hydroxy-3,5-diiodobenzoate** from methyl 4-hydroxybenzoate is achieved through an electrophilic aromatic substitution reaction. The hydroxyl group of the starting material is a strongly activating ortho-, para-director, facilitating the introduction of two iodine atoms onto the aromatic ring at the positions ortho to the hydroxyl group.

A plausible and effective method for this transformation involves the use of an iodinating agent in an acidic medium. Based on analogous reactions with similar substrates, iodine monochloride (ICl) in a dilute acid solution presents a promising approach for the direct di-iodination of the methyl 4-hydroxybenzoate core.

Experimental Protocol

This section outlines a detailed experimental procedure for the synthesis of **Methyl 4-hydroxy-3,5-diodobenzoate**.

Materials and Reagents:

- Methyl 4-hydroxybenzoate
- Iodine monochloride (ICl)
- Sulfuric acid (H_2SO_4), concentrated
- Sodium bisulfite ($NaHSO_3$)
- Deionized water
- Methanol
- Dichloromethane (or other suitable organic solvent)
- Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Reflux condenser
- Dropping funnel
- Büchner funnel and filter flask
- Beakers and Erlenmeyer flasks

- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-hydroxybenzoate in a suitable volume of dilute sulfuric acid (e.g., 10% aqueous solution). The flask is then placed in a heating mantle.
- Addition of Iodinating Agent: While stirring, carefully add a solution of iodine monochloride (approximately 2.0 to 2.2 molar equivalents) to the reaction mixture. The addition should be controlled to manage any potential exotherm.
- Reaction Conditions: Heat the reaction mixture to a moderately elevated temperature (e.g., 60-80 °C) and maintain it under reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. A precipitate of the crude product should form.
- Quenching and Filtration: Quench any unreacted iodine by the slow addition of a saturated aqueous solution of sodium bisulfite until the characteristic iodine color disappears. Filter the precipitated solid using a Büchner funnel and wash it thoroughly with cold deionized water.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to yield the pure **Methyl 4-hydroxy-3,5-diodobenzoate**.
- Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

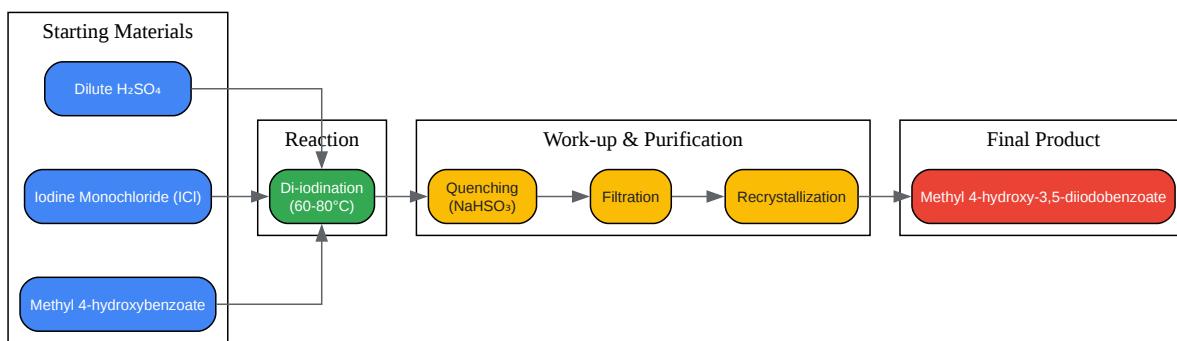
The following table summarizes the key quantitative data for the synthesis of **Methyl 4-hydroxy-3,5-diodobenzoate**.

Parameter	Value	Notes
Starting Material	Methyl 4-hydroxybenzoate	
Iodinating Agent	Iodine Monochloride (ICl)	Other iodinating agents such as N-iodosuccinimide or a mixture of iodine and an oxidizing agent (e.g., iodic acid) could also be explored.
Molar Ratio	Methyl 4-hydroxybenzoate : ICl (1 : 2.0-2.2)	A slight excess of the iodinating agent is typically used to ensure complete di-iodination.
Solvent	Dilute Sulfuric Acid (e.g., 10%)	The acidic medium activates the iodinating agent and facilitates the electrophilic substitution.
Reaction Temperature	60-80 °C	The optimal temperature may need to be determined empirically to balance reaction rate and selectivity, minimizing the formation of by-products.
Reaction Time	2-6 hours (monitor by TLC)	Reaction time will vary depending on the scale and specific conditions.
Product Molar Mass	403.94 g/mol	
Expected Yield	> 80%	Yields can be optimized by careful control of reaction conditions and purification. A reported synthesis of the analogous carboxylic acid achieved a 93% yield. [1]
Purification Method	Recrystallization	A solvent system such as methanol/water or

ethanol/water is commonly effective for purifying phenolic compounds.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl 4-hydroxy-3,5-diiiodobenzoate**.



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Caption: Workflow for the synthesis of **Methyl 4-hydroxy-3,5-diiiodobenzoate**.

This technical guide provides a foundational understanding and a practical starting point for the synthesis of **Methyl 4-hydroxy-3,5-diiiodobenzoate**. Researchers are encouraged to optimize the described conditions to suit their specific laboratory scale and requirements.

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References

- 1. 3,5-DIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
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